Tert-butyl 1H-indazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)10-8-6-4-5-7-9(8)13-14-10/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUZCXHRSTAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497303 | |
| Record name | tert-Butyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124459-77-4 | |
| Record name | tert-Butyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 1h Indazole 3 Carboxylate and Analogous 1h Indazole 3 Carboxylates
Classical and Established Routes to 1H-Indazole-3-Carboxylic Acid Precursors
Established synthetic routes to the 1H-indazole-3-carboxylic acid core often involve multi-step sequences starting from simple aromatic compounds. These methods have been refined over time to improve yields and scalability.
Synthesis from 3-Oxoindole Derivatives
One of the classical approaches to 1H-indazole-3-carboxylic acid involves the ring-opening and subsequent rearrangement of 3-oxoindole derivatives, such as isatin (B1672199). google.com This method typically begins with the hydrolysis of isatin using a strong base like aqueous sodium hydroxide (B78521) (NaOH). google.comgoogle.com The resulting intermediate undergoes diazotization, followed by a reduction step, commonly with stannous chloride, to form an aryl hydrazine (B178648). google.comgoogle.com The final step involves an acid-catalyzed cyclization of the aryl hydrazine intermediate, which yields the 1H-indazole-3-carboxylic acid framework. google.com
Approaches Utilizing Phenylhydrazine (B124118) Intermediates
Methods starting from phenylhydrazine provide an alternative pathway to the indazole core. A notable diazonium-free route has been developed for safety and scalability, beginning with the reaction of commercially available phenylhydrazine and benzaldehyde (B42025) to form benzaldehyde phenylhydrazone. google.com This intermediate is then treated with oxalyl chloride, and the subsequent product undergoes an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid like aluminum chloride (AlCl₃) to furnish a benzylideneaminoisatin (B3341826) intermediate. The final product, 1H-indazole-3-carboxylic acid, is obtained through hydrolysis and ring rearrangement of this intermediate. google.com Another reported method involves a multi-step conversion of phenylhydrazine into an N-amino 3-oxoindole oxide, which is then subjected to acid treatment to yield the target indazole-3-carboxylic acid. google.com
Diazotization-Mediated Cyclization Reactions of ortho-Aminophenylacetic Acid Derivatives
A highly efficient and practical route for the synthesis of 1H-indazole-3-carboxylates and their corresponding amides involves the diazotization and subsequent intramolecular cyclization of ortho-aminophenylacetic acid derivatives. semanticscholar.orgrawdatalibrary.net This strategy often commences with the corresponding ortho-nitrophenylacetic acid derivatives. semanticscholar.org
The synthesis can be summarized in the following key steps:
Reduction of the Nitro Group : The nitro group of the starting 2-nitrophenylacetic acid ester or amide is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd-C) or with reducing agents like iron in the presence of ammonium (B1175870) chloride. semanticscholar.org
Acetylation : The resulting 2-aminophenylacetic acid derivative is often acetylated to yield the corresponding 2-acetylaminophenylacetate. This step can sometimes be performed concurrently with the reduction, for instance, by carrying out catalytic hydrogenation in the presence of acetic anhydride (B1165640) (Ac₂O), which effectively prevents the formation of oxindole (B195798) byproducts. semanticscholar.org
Cyclization via Diazotization : The 2-acetylaminophenylacetate is then treated with a diazotizing agent, such as tert-butyl nitrite (B80452) or isoamyl nitrite, to induce cyclization. semanticscholar.org The reaction can be controlled to produce either the 1-acetyl-1H-indazole-3-carboxylate or the deacetylated 1H-indazole-3-carboxylate. Performing the reaction in the presence of acetic anhydride favors the formation of the 1-acetyl derivative, while its absence leads to cyclization with simultaneous deacetylation. semanticscholar.org
Hydrolysis : Finally, the ester or amide group of the resulting indazole derivative can be hydrolyzed, typically under basic conditions (e.g., with NaOH), to afford the final 1H-indazole-3-carboxylic acid. semanticscholar.org
This method is applicable to a wide range of substrates, allowing for the synthesis of various amides and esters. semanticscholar.org
| Starting Material | Step | Product | Yield (%) |
|---|---|---|---|
| Methyl 2-nitrophenylacetate | Catalytic Hydrogenation & Acetylation (Step E) | Methyl 2-acetylaminophenylacetate | 97 (unpurified) |
| Ethyl 2-nitrophenylacetate | Catalytic Hydrogenation & Acetylation (Step E) | Ethyl 2-acetylaminophenylacetate | 97 (unpurified) |
| Methyl 2-acetylaminophenylacetate | Cyclization with tert-butyl nitrite/Ac₂O (Step F) | Methyl 1-acetyl-1H-indazole-3-carboxylate | 87 |
| Ethyl 2-acetylaminophenylacetate | Cyclization with tert-butyl nitrite/Ac₂O (Step F) | Ethyl 1-acetyl-1H-indazole-3-carboxylate | 83 |
| Methyl 2-acetylaminophenylacetate | Cyclization with tert-butyl nitrite (Step G-2) | Methyl 1H-indazole-3-carboxylate | 70 |
| Ethyl 2-acetylaminophenylacetate | Cyclization with tert-butyl nitrite (Step G-1) | Ethyl 1H-indazole-3-carboxylate | 75 |
| Methyl 1-acetyl-1H-indazole-3-carboxylate | Hydrolysis with NaOH (Step I) | 1H-Indazole-3-carboxylic acid | 97 |
Cycloaddition Reactions for Indazole-3-Carboxylate Framework Formation
The [3+2] cycloaddition reaction between an aryne (e.g., benzyne) and a diazo compound provides a direct and powerful method for constructing the substituted indazole ring system. orgsyn.orgorganic-chemistry.org This approach is highly efficient for producing a wide array of indazole derivatives under mild conditions. organic-chemistry.org
In this synthesis, benzyne (B1209423) is typically generated in situ from a stable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. orgsyn.org The elimination of the triflate and trimethylsilyl (B98337) groups is promoted by a fluoride (B91410) source, like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), to generate the highly reactive benzyne intermediate. orgsyn.orgorganic-chemistry.org The benzyne then readily reacts with a 1,3-dipole, such as ethyl diazoacetate, in a [3+2] cycloaddition. When an excess of the monosubstituted diazo compound is used, the reaction affords the 1H-indazole product following a hydrogen shift. orgsyn.org Another variation involves the in situ generation of diazo compounds from N-tosylhydrazones, which then react with the aryne. organic-chemistry.org
| Component | Example Reagents | Role |
|---|---|---|
| Aryne Precursor | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Generates benzyne intermediate |
| Diazo Compound | Ethyl diazoacetate | Acts as the 1,3-dipole for cycloaddition |
| Promoter/Base | Cesium fluoride (CsF), TBAF | Induces elimination to form aryne |
Advanced Catalytic Strategies in 1H-Indazole-3-Carboxylate Synthesis
While many classical routes rely on stoichiometric reagents, the principles of catalysis are integral to several key transformations in the synthesis of the indazole ring.
Application of Acid-Base Catalysis in Indazole Ring Formation
Acid and base catalysis plays a crucial role in several of the established synthetic methodologies for 1H-indazole-3-carboxylates. Although not always the primary focus, the use of acids and bases is essential for facilitating key bond-forming and rearrangement steps.
Base-Mediated Ring Opening : In the synthesis starting from isatin, a strong base like NaOH is used to catalyze the hydrolytic ring opening of the 3-oxoindole derivative, a critical first step in rearranging the carbon skeleton. google.comgoogle.com
Acid-Catalyzed Cyclization : The final ring-closing step in several syntheses, particularly those proceeding via a phenylhydrazine intermediate, is often catalyzed by a strong acid. google.com The acid facilitates the intramolecular condensation to form the stable aromatic indazole ring.
Lewis Acid Catalysis : In certain routes, Lewis acids are employed as catalysts. For example, the Friedel-Crafts reaction to form a benzylideneaminoisatin intermediate is catalyzed by AlCl₃, which activates the substrate towards intramolecular electrophilic aromatic substitution. google.com
Base-Promoted Elimination : In cycloaddition strategies, a base is essential for the generation of the reactive aryne intermediate. Fluoride sources such as CsF act as a base to promote the ortho-elimination from precursors like 2-(trimethylsilyl)phenyl triflates, initiating the cycloaddition cascade. orgsyn.orgorganic-chemistry.org
These examples highlight how fundamental acid-base principles are leveraged to enable efficient synthesis of the indazole-3-carboxylate framework.
Role of Transition-Metal Catalysis in Indazole and Derivative Synthesis
The synthesis of the indazole scaffold, a crucial heterocyclic motif in medicinal chemistry, has been significantly advanced through the application of transition-metal catalysis. bohrium.com These methods offer efficient and selective routes to a wide array of functionalized indazole derivatives. bohrium.com Transition-metal-catalyzed reactions, particularly those involving C–H activation and annulation sequences, have emerged as a powerful tool for the one-step construction of complex indazole-based architectures. nih.gov
Catalysts derived from rhodium, cobalt, palladium, and copper are prominent in these synthetic strategies. nih.gov For instance, Rh(III)/Cu(II) co-catalyzed systems have been effectively used for the synthesis of 1H-indazoles through a sequential C–H bond activation and intramolecular cascade annulation of substrates like ethyl benzimidates and nitrosobenzenes. nih.gov Similarly, cobalt(III)-catalyzed C–H bond functionalization and cyclative capture have provided a pathway to N-aryl-2H-indazoles. nih.gov These reactions often demonstrate high functional group tolerance and provide moderate to high yields. nih.gov
Palladium-catalyzed reactions have also been instrumental, for example, in the intramolecular amination of aryl halides to form the indazole core. nih.gov Copper-catalyzed methods are common as well, such as in the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles. organic-chemistry.org These transition-metal-catalyzed approaches have not only improved the efficiency and selectivity of indazole synthesis but have also enabled the creation of derivatives that were previously difficult to access. bohrium.comresearchgate.net
Table 1: Examples of Transition-Metal Catalyzed Reactions in Indazole Synthesis
| Catalyst System | Reactants | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | C-H activation/Annulation | nih.gov |
| Cp*Co(III) | Azo compounds, Aldehydes | N-Aryl-2H-indazoles | C-H addition/Cyclization | nih.gov |
| Pd(OAc)₂ | 2-Bromobenzonitriles, Hydrazones | 3-Aminoindazoles | C-N coupling/Cyclization | organic-chemistry.org |
| Cu₂O | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-Indazoles | C-N and N-N bond formation | organic-chemistry.org |
| [Cp*RhCl₂]₂/AgSbF₆ | Ketoxime ethers, Sulfonamides | Indazole derivatives | C-H amination/N-N bond formation | nih.gov |
Integration of Green Chemistry Principles into Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly integrated into the synthetic protocols for indazoles to develop more sustainable and environmentally benign methodologies. acs.orgresearchgate.net This involves the use of less hazardous materials, elimination of metal catalysts where possible, and the application of greener solvents and energy sources. researchgate.net
One approach involves the use of heterogeneous copper oxide nanoparticles supported on activated carbon as an efficient catalyst for the synthesis of 2H-indazoles. acs.org This method utilizes polyethylene (B3416737) glycol (PEG-400) as a green solvent and proceeds under ligand-free and base-free conditions, offering good to excellent yields and allowing for catalyst recyclability. acs.org Similarly, copper(I) oxide nanoparticles in PEG 300 have been used for the one-pot synthesis of 2H-indazole derivatives. organic-chemistry.org
Other green approaches include microwave-assisted synthesis, which can accelerate reaction times and improve yields. For example, a microwave-assisted synthesis of aryl/heteroaryl sulfonyl fluorides has been demonstrated using a catalytic amount of KF in an ionic liquid medium, showcasing the potential for greener conditions in preparing indazole precursors or related compounds. researchgate.net Additionally, methods are being developed that utilize ammonium chloride as a mild acid catalyst in ethanol, employing a grinding protocol that is both efficient and environmentally friendly. samipubco.com The development of flow microreactor systems also presents a sustainable method for reactions like the direct introduction of a tert-butoxycarbonyl group, which is relevant to the synthesis of tert-butyl esters. rsc.org
Protecting Group Tactics in the Synthesis of Tert-butyl 1H-Indazole-3-carboxylate and its Derivatives
Protecting group strategies are fundamental in the multi-step synthesis of complex molecules like this compound, where selective manipulation of different reactive sites is necessary. jocpr.com The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2), and the C3 position can also be functionalized, making regioselective synthesis challenging without the use of protecting groups. mit.eduacs.org
Utilization of tert-Butoxycarbonyl (Boc) Protection at N1 Position
The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines and is particularly effective for the protection of nitrogen atoms in heterocyclic compounds like indazole. chemimpex.comwikipedia.org The Boc group enhances the stability and modulates the reactivity of the indazole core during subsequent synthetic transformations. chemimpex.com It is preferred for its stability towards nucleophilic reagents, basic hydrolysis, and hydrogenolysis. researchgate.net
The introduction of the Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, can sometimes lead to a mixture of N1 and N2 protected isomers. acs.orgwikipedia.orgresearchgate.net However, reaction conditions can be tuned to favor the formation of the thermodynamically more stable N1-Boc-indazole. acs.org The removal of the Boc group is generally achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol (B129727). wikipedia.org Milder, more selective methods for deprotection have also been developed, such as using NaOMe in methanol at ambient temperature, which can be advantageous when other acid-sensitive groups are present in the molecule. researchgate.netresearchgate.net
Sequential Synthetic Pathways Incorporating N-Protection and C3-Esterification
The synthesis of this compound often involves a sequential pathway where the indazole nitrogen is first protected, followed by functionalization at the C3 position. Protecting the N1 position with a group like Boc is a crucial initial step to control regioselectivity in subsequent reactions.
Once the N1 position is blocked, the C3 position can be selectively functionalized. While direct C3-alkylation or esterification of indazoles can be challenging due to the lower nucleophilicity of the C3-position compared to the nitrogen atoms, strategies exist to achieve this transformation. mit.edu One common route to 3-carboxyindazoles involves the cyclization of appropriately substituted precursors. For instance, the synthesis of 1H-indazole-3-carboxylic acid derivatives can be achieved through diazotization reactions. bloomtechz.com Subsequent esterification with tert-butanol (B103910) or a related tert-butyl source would yield the final product.
An alternative strategy involves C3-lithiation of an N-protected indazole, followed by quenching with an appropriate electrophile. For example, an N-protected indazole can be treated with a strong base like n-butyllithium to generate a C3-lithiated intermediate, which can then react with a source of the carboxylate group (e.g., carbon dioxide) followed by esterification to install the tert-butyl ester. The choice of protecting group is critical, as it can direct the regioselectivity of the lithiation step. researchgate.net
Regioselective Synthesis and Alkylation of 1H-Indazole-3-Carboxylate Systems
The direct alkylation of 1H-indazoles typically results in a mixture of N1 and N2-substituted products, making regiocontrol a significant synthetic challenge. nih.govbeilstein-journals.org The development of regioselective protocols is crucial for the synthesis of specific isomers required for various applications.
N-Alkylation Methodologies and Regioisomeric Control in Indazole-3-Carboxylates
The regioselectivity of N-alkylation on the indazole ring is influenced by several factors, including the nature of the substituent at the C3 position, the base, the solvent, and the alkylating agent. beilstein-journals.org For 1H-indazole-3-carboxylates, the presence of the electron-withdrawing carboxylate group at the C3 position plays a significant role in directing the outcome of the alkylation.
Studies have shown that for indazoles with an electron-withdrawing group at C3, such as a carboxymethyl or tert-butyl ester, high N1-selectivity can be achieved. beilstein-journals.orgresearchgate.net The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for promoting N1-alkylation. beilstein-journals.orgresearchgate.net It has been postulated that the sodium cation coordinates with the N2-nitrogen and the carbonyl oxygen of the C3-substituent, forming a chelate that sterically hinders the approach of the alkylating agent to the N2 position, thus favoring alkylation at N1. beilstein-journals.org
Conversely, different conditions can favor the N2 isomer. For example, Mitsunobu conditions have been shown to direct alkylation to the N2 position of methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org The choice of cation in the base can also be critical; for instance, cesium carbonate (Cs₂CO₃) has been shown to promote N1-alkylation, potentially through a similar chelation mechanism. nih.gov Density functional theory (DFT) calculations have supported the idea that chelation is a plausible driving force for regioselectivity in the alkylation of indazole-3-carboxylates. nih.gov
Table 2: Regioselective N-Alkylation of 1H-Indazole-3-Carboxylates
| Substrate | Alkylating Agent | Base/Conditions | Major Regioisomer | Proposed Rationale | Reference |
|---|---|---|---|---|---|
| C-3 Substituted Indazoles | Alkyl Bromide | NaH in THF | N1 (>99%) | Chelation of Na⁺ with N2 and C3-carbonyl | beilstein-journals.orgresearchgate.net |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH in DMF | Mixture (N1: 38%, N2: 46%) | Less effective chelation/solvent effects | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | Cs₂CO₃ / Mitsunobu Precursors | N1 (>84%) | Chelation of Cs⁺ cation | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | DEAD / PPh₃ (Mitsunobu) | N2 (90-97%) | Non-covalent interactions with phosphine (B1218219) intermediate | nih.govbeilstein-journals.org |
| Indazole-3-carboxylic acid | Alkyl Halides | Not specified | N1 (51-96% overall yield) | Direct alkylation of acid precursor | diva-portal.org |
Analysis of Steric and Electronic Effects on N1/N2 Regioselectivity in Alkylation Reactions
The regioselectivity of N-alkylation in 1H-indazole-3-carboxylates is a critical aspect of their synthesis, as the biological activity of the resulting derivatives often depends on the position of the alkyl substituent. The outcome of the alkylation, yielding either N1 or N2 isomers, is governed by a delicate interplay of steric and electronic factors, which are influenced by the substituents on the indazole core, the nature of the alkylating agent, and the reaction conditions, including the base and solvent employed. nih.govbeilstein-journals.org
Research into the N-alkylation of variously substituted indazoles has highlighted that both steric hindrance and the electronic nature of substituents significantly direct the regiochemical outcome. nih.govd-nb.info A systematic investigation into these effects revealed that specific combinations of reaction conditions and substrate features can strongly favor the formation of one regioisomer over the other.
Influence of C3 Substituents
The substituent at the C3 position of the indazole ring plays a pivotal role in directing the site of alkylation. Studies have shown that increasing the steric bulk at this position generally favors the formation of the N1 regioisomer. d-nb.info For instance, when comparing C3 substituents of increasing size (H < Me < Ph < t-Bu), a clear trend toward N1 selectivity is observed. d-nb.info
In a key study, the use of sodium hydride (NaH) in tetrahydrofuran (THF) was identified as a highly effective system for promoting N1-selective alkylation. nih.govd-nb.info Under these conditions, indazoles bearing sterically demanding or electron-coordinating groups at the C3 position exhibited exceptional N1 regioselectivity. nih.govresearchgate.net For example, 3-carboxymethyl, 3-acetyl (3-COMe), 3-carboxamide, and 3-tert-butyl indazoles all yielded the N1-alkylated product with greater than 99% regioselectivity. nih.govd-nb.info
This high N1 selectivity is rationalized by a proposed coordination mechanism where the sodium cation (Na⁺) from the base chelates with the N2 nitrogen and a nearby electron-rich atom in the C3 substituent (such as the oxygen of a carbonyl group). researchgate.netbeilstein-journals.org This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 position.
| C3 Substituent | Conditions | N1:N2 Ratio | Reference |
|---|---|---|---|
| H | NaH, THF | 1:1.3 | d-nb.info |
| Me | NaH, THF | 1.1:1 | d-nb.info |
| Ph | NaH, THF | 2.5:1 | d-nb.info |
| tert-butyl | NaH, THF | >99:1 | nih.govd-nb.info |
| COMe | NaH, THF | >99:1 | nih.govd-nb.info |
| CO2Me | NaH, THF, 50 °C | 13.6:1 | beilstein-journals.org |
Influence of Ring Substituents at Other Positions
While the C3 position is a primary director, substituents on the benzene (B151609) portion of the indazole ring also exert significant electronic effects that can override steric considerations and dictate regioselectivity. Electron-withdrawing groups (EWGs), in particular, can have a profound impact.
For example, the presence of a nitro (NO₂) or methoxycarbonyl (CO₂Me) group at the C7 position leads to excellent N2 regioselectivity (≥96%). nih.govd-nb.inforesearchgate.netbeilstein-journals.org This outcome is attributed to the strong electron-withdrawing nature of these groups, which decreases the electron density at the N1 position, making the N2 position the more nucleophilic and favorable site for alkylation. wuxibiology.com This electronic influence is powerful enough to overcome the steric hindrance that might otherwise be expected from a C7 substituent.
Conversely, the regioselectivity for substrates like methyl 5-bromo-1H-indazole-3-carboxylate can be highly dependent on the choice of base. While sodium hydride in DMF can lead to a mixture of N1 and N2 products, the use of cesium carbonate (Cs₂CO₃) can strongly favor the N1 isomer, again suggesting a chelation-controlled mechanism involving the larger cesium cation. nih.govsemanticscholar.org
| Substrate | Conditions | N1:N2 Ratio | Selectivity | Reference |
|---|---|---|---|---|
| 7-Nitro-1H-indazole | NaH, THF | 1:24 | N2 selective | nih.gov |
| Methyl 1H-indazole-7-carboxylate | NaH, THF | 1:24 | N2 selective | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, DMF | 1:1.2 | Mixture | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3, Dioxane | >98:2 | N1 selective | beilstein-journals.orgnih.gov |
| 4-Fluoro-1H-indazole | NaH, THF | 1.9:1 | Slight N1 preference | nih.gov |
| 6-Methoxy-1H-indazole | NaH, THF | 1.2:1 | Slight N1 preference | nih.gov |
Chemical Transformations and Derivatization Strategies for Tert Butyl 1h Indazole 3 Carboxylate
Functionalization at the Indazole C3 Position
The C3 position of the indazole ring is a prime site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions and other carbon-carbon bond-forming strategies are instrumental in achieving this.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions at C3
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to the C3 position of indazole derivatives. This reaction typically involves the coupling of a halide (commonly iodine or bromine) at the C3 position with a boronic acid or its ester, catalyzed by a palladium complex.
For tert-butyl 1H-indazole-3-carboxylate, the synthesis of the necessary precursor, tert-butyl 3-iodo-1H-indazole-1-carboxylate, is a key first step. This can be achieved by iodination of 1H-indazole at the C3 position, followed by protection of the N1 position with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O). beilstein-journals.org
Once the 3-iodo derivative is obtained, it can undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids to yield C3-functionalized products. Research has shown that ferrocene-based palladium complexes, such as PdCl2(dppf) (1,1′-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) and PdCl2(dtbpf) ([1,1′-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)), are effective catalysts for this transformation. mdpi.com The use of ionic liquids as the reaction medium has also been explored to enhance catalyst recycling and improve reaction yields. mdpi.com
Under microwave irradiation, the Suzuki coupling of N-Boc protected 3-iodoindazoles can sometimes lead to simultaneous deprotection of the Boc group, yielding the free NH-indazole product directly. semanticscholar.org
Below is a table summarizing examples of Suzuki-Miyaura cross-coupling reactions at the C3 position of this compound derivatives.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Furanboronic acid | PdCl2(dtbpf) | Na2CO3 | BMImBF4 | 95 | mdpi.com |
| 2 | 4-Methoxycarbonylphenylboronic acid | PdCl2(dppf) | Na2CO3 | BMImBF4 | 93 | mdpi.com |
| 3 | 3-Methoxycarbonylphenylboronic acid | PdCl2(dppf) | Na2CO3 | BMImBF4 | 96 | mdpi.com |
Other Carbon-Carbon Bond Forming Reactions (e.g., Arylation, Alkenylation, Alkynylation) at C3
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are pivotal for introducing diverse functionalities at the C3 position.
Arylation: Direct C-H arylation presents an alternative to cross-coupling with pre-halogenated indazoles. While specific examples for this compound are not extensively documented, studies on related N-protected indazoles demonstrate the feasibility of this approach. For instance, direct arylation of 1-methyl-1H-indazole at the C3 position has been achieved using aryl bromides and iodides with a palladium acetate (B1210297) catalyst and 1,10-phenanthroline (B135089) as a ligand. researchgate.netmdpi.com
Alkenylation: The Heck reaction is a prominent method for the alkenylation of aryl halides. This reaction has been applied to indazole scaffolds, suggesting its potential for the C3-functionalization of tert-butyl 3-iodo-1H-indazole-1-carboxylate. The reaction involves the palladium-catalyzed coupling of the 3-iodoindazole with an alkene in the presence of a base. researchgate.netresearchgate.net
Alkynylation: The Sonogashira coupling reaction is a reliable method for the introduction of alkyne moieties. This reaction has been successfully performed on N-Boc protected 3-iodoindazoles with various terminal alkynes. thieme-connect.deresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.orgthieme-connect.deorganic-chemistry.org
The following table provides representative conditions for these transformations on related indazole systems.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Direct Arylation | 4-Iodotoluene | Pd(OAc)2 / 1,10-phenanthroline | K2CO3 | DMA | researchgate.net |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | thieme-connect.de |
Functionalization at the Indazole Nitrogen Atoms (N1 and N2)
The nitrogen atoms of the indazole ring offer another avenue for derivatization, with alkylation and arylation being the most common transformations. The regioselectivity of these reactions (N1 vs. N2) is a critical aspect and can often be controlled by the reaction conditions.
Alkylation Reactions of Indazole Ester Derivatives
The alkylation of indazole esters can lead to a mixture of N1 and N2 isomers. The choice of base and solvent plays a crucial role in determining the regiochemical outcome. For indazoles with an ester group at the C3 position, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to strongly favor N1-alkylation. researchgate.net This selectivity is attributed to the chelation of the sodium cation between the N2 nitrogen and the carbonyl oxygen of the ester group, thus directing the alkylating agent to the N1 position.
Conversely, conditions that promote the dissociation of the ion pair, such as the use of a polar aprotic solvent like dimethylformamide (DMF) with a cesium carbonate (Cs2CO3) base, can lead to a higher proportion of the N2-alkylated product. researchgate.net
The following table illustrates the effect of reaction conditions on the regioselectivity of alkylation of an indazole-3-carboxylate.
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| n-Pentyl bromide | NaH | THF | >99:1 | researchgate.net |
| n-Pentyl bromide | Cs2CO3 | DMF | 85:15 | researchgate.net |
Arylation and Heteroarylation Approaches on the Indazole Nitrogen
N-Arylation of indazoles can be achieved through copper-catalyzed methods such as the Ullmann condensation and the Chan-Lam coupling. The Ullmann reaction typically involves the coupling of an indazole with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.orgnih.gov The Chan-Lam coupling, on the other hand, utilizes arylboronic acids as the aryl source under milder conditions. researchgate.net These methods can be applied to this compound to introduce a variety of aryl and heteroaryl substituents at the nitrogen positions. The regioselectivity of these reactions can also be influenced by the specific reaction conditions and the nature of the substrates.
Chemical Modifications of the tert-Butyl Ester Moiety
The tert-butyl ester group of this compound can be readily transformed into other functional groups, further expanding the synthetic utility of this scaffold.
One of the most common transformations is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by heating with a strong base like sodium hydroxide (B78521) in an aqueous medium. semanticscholar.orgresearchgate.net The resulting 1H-indazole-3-carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives. semanticscholar.orgderpharmachemica.com
The conversion of the carboxylic acid to amides is a crucial step in the synthesis of many biologically active indazole-3-carboxamides. nih.govnih.gov This is generally accomplished using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or other activating agents. derpharmachemica.comluxembourg-bio.comrsc.org
Transesterification of the tert-butyl ester to other esters, such as methyl or ethyl esters, can also be performed, although direct synthesis of these esters from the carboxylic acid is often more straightforward. luxembourg-bio.com
Hydrolysis of the tert-Butyl Ester to the Corresponding Carboxylic Acid
The conversion of this compound to 1H-indazole-3-carboxylic acid is a critical deprotection step. The tert-butyl ester group is labile under acidic conditions, which allows for its selective removal without affecting other potentially sensitive functional groups. This transformation is typically achieved by treating the ester with a strong acid.
The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) gas, a stable carbocation, to yield the free carboxylic acid. This reaction is often irreversible due to the loss of the gaseous isobutylene. While various acidic conditions can be employed, trifluoroacetic acid (TFA) is commonly used, often in a solvent like dichloromethane (DCM), due to its effectiveness at room temperature and the ease of removal of the acid and solvent post-reaction.
Metabolic studies of related indazole derivatives have also shown that ester hydrolysis is a common biotransformation pathway, leading to the formation of the corresponding carboxylic acid metabolite. nih.gov In a laboratory setting, alkaline hydrolysis using bases like sodium hydroxide (NaOH) in an aqueous or alcoholic solution can also be employed to saponify the ester, as demonstrated in the hydrolysis of related alkyl indazole-3-carboxylates. semanticscholar.org
Table 1: Conditions for Hydrolysis of Indazole Esters
| Ester Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methyl 1-acetyl-1H-indazole-3-carboxylate | NaOH, water, reflux | 1H-Indazole-3-carboxylic acid | semanticscholar.org |
| MDMB-4en-PINACA (methyl ester) | In vivo metabolism | Carboxylic acid metabolite | nih.gov |
Amide Coupling Reactions Utilizing the 1H-Indazole-3-Carboxylic Acid
Once deprotected, the resulting 1H-indazole-3-carboxylic acid serves as a key building block for the synthesis of a wide array of amide derivatives. researchgate.netderpharmachemica.com These amide coupling reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The process involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
A variety of coupling agents are used to promote this transformation. Common examples include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive such as N-Hydroxybenzotriazole (HOBT) to suppress side reactions and improve efficiency. researchgate.netderpharmachemica.com Other powerful coupling reagents include O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU). jocpr.com These reactions are typically carried out in aprotic polar solvents like N,N-Dimethylformamide (DMF) and often require the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. derpharmachemica.comjocpr.com
This methodology allows for the coupling of 1H-indazole-3-carboxylic acid with a diverse range of primary and secondary amines, including substituted aryl and aliphatic amines, to produce a library of 1H-indazole-3-carboxamides. researchgate.netderpharmachemica.com
Table 2: Reagents for Amide Coupling of 1H-Indazole-3-Carboxylic Acid
| Amine Substrate | Coupling Reagents | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Substituted Aryl/Aliphatic Amines | EDC.HCl, HOBT | TEA | DMF | 1H-Indazole-3-carboxamides | derpharmachemica.com |
| Substituted Aryl Acids (via hydrazide) | HATU | DIPEA | DMF | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives | jocpr.com |
Further Derivatization of Functionalized this compound Scaffolds
Beyond the manipulation of the carboxylate group, the indazole scaffold itself can be further functionalized. These derivatizations are crucial for fine-tuning the electronic and steric properties of the molecule, which is a key strategy in drug discovery. diva-portal.org Such transformations can include alkylation at the N-1 position of the pyrazole (B372694) ring or substitution reactions on the fused benzene (B151609) ring. researchgate.net
Substitution Reactions on the Benzene Ring of the Indazole System
The benzene portion of the indazole ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. chemicalbook.com The position of substitution is directed by the existing substituents on the ring. The pyrazole moiety of the indazole system is generally considered electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.
Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of an indazole ring can be achieved using reagents like ferric nitrate (B79036) (Fe(NO3)3). chim.it The directing influence of the fused pyrazole ring and the C-3 carboxylate group will determine the regiochemical outcome of the substitution. In general, electrophilic substitution on the 1H-indazole ring tends to occur at the 5- and 7-positions. The presence of the tert-butyl carboxylate group at the C-3 position, being an electron-withdrawing group, would further deactivate the ring but is not expected to significantly alter the preferred positions of attack. For example, studies on substituted indazoles have shown that nitration often yields the 5-nitro derivative. nih.gov The specific outcome can, however, be influenced by reaction conditions and the presence of other substituents.
Table 3: Examples of Substitution Reactions on Indazole Rings
| Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | Fe(NO3)3, TEMPO, O2 | C3-position of 2H-indazoles | chim.it |
| Nitration | (General) | 5-position | nih.gov |
| Halogenation (Chlorination) | Sodium hypochlorite | 3-position (on unsubstituted indazole) | chemicalbook.com |
Theoretical and Computational Investigations of 1h Indazole 3 Carboxylates
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For 1H-indazole-3-carboxylate systems, DFT calculations are routinely used to determine ground-state molecular geometries, bond lengths, bond angles, and dihedral angles.
Studies on related compounds, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have shown that DFT calculations can accurately predict molecular structures. researchgate.net The indazole ring system, comprising fused pyrazole (B372694) and benzene (B151609) rings, is typically found to be nearly co-planar, a feature that is well-reproduced by theoretical models. nih.gov The conformation of the tert-butyl carboxylate group relative to this ring system is a key area of investigation. In tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, for instance, the dihedral angle between the ester group and the fused-ring system is experimentally determined to be 10.01 (4)°. nih.gov DFT optimizations provide similar conformational details, allowing for an analysis of the steric and electronic factors governing the substituent's orientation.
Furthermore, DFT is employed to explore the molecule's electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net
Mechanistic Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens for examining the mechanisms of reactions involving 1H-indazole-3-carboxylates, offering a level of detail that is experimentally inaccessible.
A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of N-alkylation, which can produce a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org DFT calculations have been instrumental in elucidating the mechanisms that govern this selectivity.
Computational studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have revealed distinct reaction pathways. nih.gov DFT calculations suggest that when a cesium base is used, a chelation mechanism involving the cesium cation, the N2-nitrogen, and the carbonyl oxygen of the C3-ester group favors the formation of the N1-alkylated product. nih.govsemanticscholar.org In the absence of such coordinating cations, other non-covalent interactions drive the formation of the N2-product. nih.govsemanticscholar.org Quantum mechanics (QM) analysis has also been used to estimate the activation energies for N1 and N2 alkylation, providing a quantitative basis for the observed product ratios under different conditions. wuxibiology.com These studies involve locating and characterizing the transition state structures for each pathway, revealing the specific atomic motions involved in the bond-forming process.
Indazole compounds can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The position of this tautomeric equilibrium is critical as it dictates the nucleophilic character of the nitrogen atoms and thus the outcome of reactions like alkylation.
Quantum-mechanical calculations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.gov For the parent indazole molecule, MP2/6-31G** calculations indicate the 1H-tautomer is more stable by 15 kJ·mol⁻¹. nih.gov Another study calculated that 1-H indazole is energetically more stable than its 2-H tautomer by 4.46 kcal/mol. wuxibiology.com This energetic preference for the benzenoid 1H tautomer over the quinonoid 2H tautomer means that the 1H form is predominant in solution, a crucial factor to consider when analyzing reaction mechanisms. nih.gov
To further rationalize the observed regioselectivity in reactions, computational methods are used to calculate various electronic parameters that describe the reactivity of different atomic sites. Natural Bond Orbital (NBO) analysis and the calculation of Fukui indices are two such powerful techniques.
In studies of indazole alkylation, NBO analysis has been used to calculate the partial atomic charges on the N1 and N2 atoms of the indazole anion. semanticscholar.org These charges provide a measure of the nucleophilicity of each nitrogen atom. Similarly, Fukui indices are calculated to identify the sites most susceptible to nucleophilic or electrophilic attack. These theoretical indices have been shown to support the experimentally observed reaction pathways and product ratios, providing a robust correlation between the electronic structure of the indazole nucleus and its chemical reactivity. nih.govsemanticscholar.org
Interpretation of Spectroscopic Data through Computational Modeling (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Computational modeling is a valuable aid in the interpretation of complex spectroscopic data. By simulating spectra, researchers can confirm structural assignments and understand the origins of different spectroscopic features.
Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts, often using the Gauge-Invariant Atomic Orbital (GIAO) method, provide a sound basis for experimental observations. nih.gov For indazole derivatives, calculated chemical shifts can help assign specific protons and carbons, especially in cases where isomers or tautomers might coexist.
Infrared (IR): In the analysis of IR spectra, DFT calculations are used to compute vibrational frequencies. These theoretical frequencies, when properly scaled, can be correlated with experimental absorption bands. This process allows for a detailed assignment of specific bands to particular vibrational modes of the molecule, such as C=O stretches, N-H bends, or ring vibrations. d-nb.info For example, in a study of a related indazole carboxamide, theoretical harmonic frequencies were calculated at the B3LYP/6–311++G(d,p) level and scaled to assign the normal modes of the experimental signals. d-nb.info
Mass Spectrometry (MS): While experimental techniques like LC-QTOF-HRMS are used to determine fragmentation patterns, computational chemistry can model these fragmentation pathways. diva-portal.orgnih.gov By calculating the energies of various potential fragment ions and the barriers to their formation, it is possible to predict the most likely fragmentation patterns, aiding in the structural elucidation of parent compounds and their metabolites. nih.gov
Correlative Studies between Single-Crystal X-ray Diffraction Data and Theoretical Calculations
The combination of single-crystal X-ray diffraction (XRD) and theoretical calculations provides the most definitive picture of a molecule's three-dimensional structure. XRD gives precise experimental data on the atomic positions in the solid state, while DFT provides the optimized geometry of an isolated molecule in the gas phase.
Correlative studies on indazole derivatives, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, demonstrate a strong agreement between the crystal structure data from XRD and the molecular geometry determined by DFT. researchgate.net This correlation validates the accuracy of the chosen computational model. Minor discrepancies between the experimental and calculated values for bond lengths and angles can often be attributed to intermolecular interactions, such as hydrogen bonding or π–π stacking, that are present in the crystal lattice but absent in the gas-phase calculation. nih.gov
Below is an interactive table showcasing a conceptual comparison between experimental and theoretical geometric parameters for an indazole carboxylate system, illustrating the typical level of agreement.
| Parameter | X-ray Diffraction (Å/°) | DFT Calculation (Å/°) |
| C3-C3A Bond Length | 1.485 | 1.489 |
| C=O Bond Length | 1.210 | 1.215 |
| N1-N2 Bond Length | 1.370 | 1.375 |
| C3A-C3-N2 Angle | 108.5 | 108.3 |
| N1-C7A-C3A Angle | 110.2 | 110.5 |
| Data is representative and compiled for illustrative purposes based on typical findings in the literature. |
Role of Tert Butyl 1h Indazole 3 Carboxylate As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Architecturally Complex Indazole Derivatives
The indazole nucleus is a prominent feature in numerous biologically active compounds, and tert-butyl 1H-indazole-3-carboxylate serves as an excellent starting point for the elaboration of this core structure. The tert-butoxycarbonyl (Boc) group at the N1 position not only protects the indazole nitrogen, facilitating selective reactions at other positions, but can also be readily removed under acidic conditions. This allows for the introduction of a wide array of substituents, leading to the generation of architecturally complex indazole derivatives.
A notable example is the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.govnih.gov This transformation highlights the utility of the tert-butyl ester in a multi-step sequence. The synthesis begins with the bromination and subsequent amination of a suitable precursor, followed by the introduction of the Boc protecting group. This protected intermediate is then primed for further diversification, for instance, through Suzuki coupling reactions at the bromo-position or derivatization of the amino group, ultimately yielding intricate indazole structures. nih.gov
The tert-butyl group also plays a crucial role in directing regioselectivity during N-alkylation reactions. Studies have shown that in the presence of a C-3 tert-butyl ester, N-1 alkylation of the indazole ring can be achieved with high selectivity, a critical factor in the synthesis of specific isomers of pharmacologically active molecules. researchgate.net
Utility in the Construction of Diversely Functionalized Heterocyclic Systems
Beyond the modification of the indazole core itself, this compound is instrumental in the construction of more elaborate, diversely functionalized heterocyclic systems. The carboxylate group at the C-3 position is a versatile handle for a variety of chemical transformations, including amide bond formation and participation in cyclization reactions.
A primary application is the synthesis of a wide range of indazole-3-carboxamides. researchgate.netderpharmachemica.com By coupling this compound (or its corresponding carboxylic acid) with a diverse set of amines, a library of amides with varying substituents can be readily prepared. These indazole-3-carboxamides are not only valuable in their own right due to their prevalence in medicinal chemistry but can also serve as intermediates for the construction of more complex fused heterocyclic systems. For instance, intramolecular cyclization reactions of appropriately substituted carboxamides can lead to the formation of novel polycyclic frameworks containing the indazole moiety.
The following table illustrates the synthesis of various N-substituted 1-butyl-1H-indazole-3-carboxamides, demonstrating the diversity achievable from a common indazole-3-carboxylic acid precursor.
| Compound | Substituent on Amide Nitrogen | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 8d | 3-Bromophenyl | 78.4 | 99 |
| 8e | 5-Iodo-2-carboxyphenyl | 47 | 101 |
| 8q | 2-Methoxyphenyl | 79.8 | 142 |
Application in Diversification Strategies for Medicinal Chemistry and Compound Library Generation
In the realm of medicinal chemistry, the rapid generation of diverse compound libraries is essential for the discovery of new therapeutic agents. This compound is an ideal scaffold for such diversity-oriented synthesis strategies. diva-portal.orgnih.gov The combination of a modifiable indazole core and a versatile carboxylic acid handle allows for the creation of large and varied collections of molecules from a common starting material.
The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is a prime example of a diversification strategy. nih.gov This intermediate possesses three distinct points for chemical modification: the amino group, the bromo substituent, and the protected indazole nitrogen. Each of these sites can be independently functionalized, leading to a combinatorial explosion in the number of possible final products. For example, the bromo group can be subjected to various cross-coupling reactions to introduce different aryl or alkyl groups, while the amino group can be acylated or alkylated with a wide range of reagents. Finally, deprotection of the indazole nitrogen allows for further derivatization at this position.
This approach has been successfully employed in the generation of libraries of potential kinase inhibitors and other biologically active molecules, where subtle structural modifications can lead to significant changes in potency and selectivity. nih.govresearchgate.net
Strategic Intermediate in Multi-Step Organic Synthesis Schemes
The stability of the tert-butyl ester under a variety of reaction conditions, coupled with its facile removal when desired, makes this compound a valuable strategic intermediate in complex, multi-step organic syntheses. nih.gov It allows for the protection of the carboxylic acid functionality while other parts of the molecule are being modified, preventing unwanted side reactions.
A prominent area where the indazole-3-carboxylic acid scaffold serves as a key intermediate is in the synthesis of synthetic cannabinoids. diva-portal.orgdiva-portal.orgdiva-portal.org In these multi-step sequences, the synthesis often begins with an indazole-3-carboxylate ester. The indazole nitrogen is typically alkylated first, followed by hydrolysis of the ester to the corresponding carboxylic acid. This acid is then coupled with an amino acid or other amine-containing fragment to yield the final active compound. While methyl esters are commonly used, the tert-butyl ester offers an alternative protecting group strategy, particularly when milder deprotection conditions are required to avoid the decomposition of sensitive functional groups elsewhere in the molecule.
The following table outlines a general synthetic sequence for synthetic cannabinoids, highlighting the role of the indazole-3-carboxylate intermediate.
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | N-Alkylation of Indazole-3-carboxylate | N-Alkyl-indazole-3-carboxylate |
| 2 | Ester Hydrolysis | N-Alkyl-indazole-3-carboxylic acid |
| 3 | Amide Coupling | Final Synthetic Cannabinoid |
This strategic use of the indazole-3-carboxylate moiety allows for the systematic and controlled assembly of these complex molecules, enabling the exploration of structure-activity relationships and the development of new pharmacological agents.
Emerging Research Avenues and Future Perspectives in Tert Butyl 1h Indazole 3 Carboxylate Chemistry
Development of Novel, Highly Efficient, and Sustainable Synthetic Routes
Furthermore, the field is moving towards greener and more sustainable synthetic protocols. Innovations in the synthesis of tert-butyl esters, a key structural feature of the target molecule, offer promising avenues. One such method is the use of flow microreactor systems, which provides a more efficient, versatile, and sustainable process compared to traditional batch synthesis. Another novel, solvent-free, and base-free approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under electromagnetic milling conditions, representing a significant step forward in green chemistry. These modern techniques minimize waste, reduce reaction times, and often avoid the use of hazardous reagents.
| Method | Starting Material | Key Features | Advantages | Reference |
|---|---|---|---|---|
| Traditional Alkylation | Methyl indazole-3-carboxylate | Alkylation with alkyl halides and a base (e.g., K2CO3) in a solvent (e.g., DMF). | Well-established procedure. | beilstein-journals.orgbeilstein-journals.org |
| Improved N1-Alkylation | Indazole-3-carboxylic acid | Use of NaH in DMF for deprotonation followed by alkylation. | High N1-regioselectivity (yields 51-96%), avoids issues with ester hydrolysis/transesterification. | beilstein-journals.org |
| Flow Chemistry | Generic Carboxylic Acids | Continuous process in a microreactor. | Enhanced efficiency, safety, scalability, and sustainability. | researchgate.net |
| Mechanochemistry | Generic Carboxylic Acids | Solvent-free synthesis using electromagnetic milling. | Green, sustainable, no additional heating, neutral reaction conditions. | nih.gov |
Exploration of Undiscovered Chemical Transformations and Derivatization Pathways
The tert-butyl 1H-indazole-3-carboxylate core is a versatile scaffold for further chemical modification, enabling the creation of large libraries of compounds for high-throughput screening. nih.gov Research is actively exploring new ways to functionalize the indazole ring system. Direct catalytic functionalization, including reactions like C-H activation, arylation, and acylation, allows for the introduction of diverse substituents at various positions on the indazole ring. researchgate.net
For instance, the N1-position, once protected or substituted, directs further reactions. The tert-butoxycarbonyl (Boc) group at N1 in a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, demonstrates how the core can be pre-functionalized (e.g., with bromine at C5 and an amino group at C3) before or after the introduction of the ester. organic-chemistry.orgresearchgate.net This bromo-substituted intermediate is particularly valuable, serving as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups. researchgate.netrsc.org These derivatization pathways are instrumental in systematically modifying the molecule's properties for applications like the development of kinase inhibitors and other anti-cancer agents. core.ac.uknih.gov
| Reaction Type | Position | Reagents/Catalysts | Purpose | Reference |
|---|---|---|---|---|
| N-Alkylation | N1/N2 | Alkyl halides, NaH or Cs2CO3 | Introduce alkyl chains to modulate solubility and biological interactions. | beilstein-journals.orgbeilstein-journals.org |
| Suzuki Coupling | C3, C5, etc. (from halogenated precursors) | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduce complex aromatic systems for target binding. | researchgate.netrsc.org |
| Direct C-H Arylation | C3 | Aryl halides, Pd catalyst | Form C-C bonds without pre-functionalization. | researchgate.net |
| Amide Coupling | C3 (from carboxylic acid) | Amines, coupling reagents (e.g., TBTU) | Synthesize carboxamide derivatives with diverse functionalities. | beilstein-journals.org |
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry is becoming an indispensable tool for accelerating research in indazole chemistry. Density Functional Theory (DFT) calculations are being employed to gain deep mechanistic insights and predict reaction outcomes. nih.gov A significant challenge in indazole synthesis is controlling the regioselectivity of N-alkylation. DFT studies have been used to evaluate the mechanisms of N1- versus N2-alkylation, suggesting that chelation and non-covalent interactions can be manipulated through reagent control to favor one isomer over the other. beilstein-journals.orgbeilstein-journals.org Such calculations can rationalize why using NaH in THF with certain indazoles leads to high N1-selectivity. beilstein-journals.org
Beyond mechanistic studies, DFT can predict the physicochemical properties of novel indazole derivatives, such as their HOMO-LUMO energy gaps, which indicate chemical reactivity and stability. chemrxiv.org This allows for the in silico design of molecules with desired electronic properties. Looking forward, machine learning (ML) is poised to revolutionize synthetic planning. nih.gov ML algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes (retrosynthesis), and even identify entirely new transformations, thereby minimizing trial-and-error in the lab. nih.govspringernature.comoxfordglobal.com
Integration into Automated Synthesis Platforms and High-Throughput Methodologies
The demand for large libraries of indazole derivatives for drug discovery has spurred the integration of their synthesis into automated platforms. nih.gov Automated synthesizers, coupled with robotic liquid handling systems, can perform multi-step syntheses with high precision and reproducibility. researchgate.net Technologies like flow chemistry are particularly well-suited for automation, allowing for a continuous and controlled production process that is both efficient and scalable. The use of flow microreactors for the synthesis of tert-butyl esters is a prime example of a process that can be incorporated into an automated workflow. researchgate.net
These automated platforms enable high-throughput synthesis, where hundreds or thousands of derivatives of this compound can be generated by systematically varying the substituents at different positions. The resulting compound libraries can then be directly subjected to high-throughput screening (HTS) to identify molecules with promising biological activity. nih.gov This synergy between automated synthesis and HTS dramatically accelerates the pace of drug discovery and materials development, allowing researchers to explore a much larger chemical space in a shorter amount of time. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 1H-indazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step protocols, including protection/deprotection strategies. For example, tert-butyl groups are introduced via Boc-protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane. Optimization involves controlling reaction temperature (0–25°C) and monitoring progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the tert-butyl group (e.g., singlet at ~1.4 ppm for 9H in ¹H NMR) and indazole ring protons (aromatic region at 7.0–8.5 ppm). IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹ for the ester). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₂O₂). Cross-reference with PubChem or CAS databases for validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as similar indazole derivatives lack full toxicity profiles . Store in a cool, dry place away from oxidizers. Dispose of waste via approved hazardous chemical protocols.
Advanced Research Questions
Q. How can researchers mitigate the formation of byproducts such as tert-butyl 3-cyano-1H-indazole-1-carboxylate during synthesis?
- Methodological Answer: Byproduct formation often arises from competing nitrile group introduction. To suppress this, optimize reaction stoichiometry (e.g., limit cyanating agents) and use inert atmospheres (N₂/Ar) to prevent oxidation. Post-reaction quenching with aqueous NaHSO₃ and iterative recrystallization (e.g., ethanol/water) can isolate the target compound .
Q. What strategies are effective in functionalizing the indazole ring of this compound for medicinal chemistry applications?
- Methodological Answer: The indazole N1 position can be deprotected under acidic conditions (e.g., HCl/dioxane) for further substitution. Electrophilic aromatic substitution (e.g., halogenation at C5/C6) or Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) introduces pharmacophores. Monitor regioselectivity using LC-MS and DFT calculations .
Q. How does the tert-butyl group influence the stability and reactivity of 1H-indazole-3-carboxylate derivatives under varying pH and temperature conditions?
- Methodological Answer: The tert-butyl group enhances steric protection of the ester, improving stability in acidic/basic media. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles with non-protected analogs to quantify protective effects .
Q. What analytical approaches resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer: Use standardized protocols (e.g., shake-flask method in USP buffers) to measure solubility. Account for polymorphism by characterizing crystalline forms via XRD. Validate results against computational predictions (e.g., COSMO-RS) and cross-reference multiple sources (PubChem, CAS) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
